molecular formula C18H20N2O6S2 B12196782 dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate

dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B12196782
M. Wt: 424.5 g/mol
InChI Key: HEDXTEMSQLFGRL-UHFFFAOYSA-N
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Description

Dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate is a heterocyclic compound featuring a thiazolidinone core fused with a benzene-dicarboxylate scaffold. The thiazolidinone ring is substituted with a 3-methoxypropyl group at position 3, a thioxo group at position 2, and a ketone at position 4. The benzene ring is functionalized with dimethyl carboxylate groups at positions 1 and 4, linked via an (E)-configured imine bridge to the thiazolidinone moiety.

Properties

Molecular Formula

C18H20N2O6S2

Molecular Weight

424.5 g/mol

IUPAC Name

dimethyl 2-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H20N2O6S2/c1-24-8-4-7-20-15(21)14(28-18(20)27)10-19-13-9-11(16(22)25-2)5-6-12(13)17(23)26-3/h5-6,9-10,21H,4,7-8H2,1-3H3

InChI Key

HEDXTEMSQLFGRL-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=C(SC1=S)C=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-(3-Methoxypropyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Carbaldehyde

The thiazolidinone core is constructed via cyclocondensation of 3-methoxypropylamine with thiocarbonyl precursors. A representative method involves:

  • Reaction of 3-methoxypropylamine with carbon disulfide (CS₂) in alkaline conditions to form a dithiocarbamate intermediate.

  • Cyclization with chloroacetic acid under reflux to yield 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one.

  • Vilsmeier-Haack formylation to introduce the aldehyde group at position 5, producing the 5-carbaldehyde derivative.

Typical Conditions :

  • Chloroacetic acid (1.2 equiv), ethanol, reflux, 6–8 hours.

  • Vilsmeier reagent (POCl₃/DMF), 0–5°C, followed by hydrolysis.

Preparation of Dimethyl 2-Aminobenzene-1,4-Dicarboxylate

The benzene dicarboxylate component is synthesized via:

  • Nitration of dimethyl terephthalate (DMT) using HNO₃/H₂SO₄ to introduce a nitro group at position 2.

  • Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.

Key Data :

  • Nitration yield: ~65% (isolated).

  • Hydrogenation: 90% conversion in methanol at 25°C.

Schiff Base Formation and Final Coupling

The aldehyde-functionalized thiazolidinone reacts with the amine-bearing benzene dicarboxylate under dehydrating conditions:

  • Condensation in anhydrous ethanol with catalytic acetic acid, 12 hours at 60°C.

  • Isolation via column chromatography (silica gel, ethyl acetate/hexane) to obtain the (E)-isomer preferentially.

Yield Optimization :

  • pH control (pH 4–5) minimizes imine hydrolysis.

  • Molecular sieves improve Schiff base formation efficiency (>80% conversion).

Synthetic Route 2: One-Pot Tandem Synthesis

An alternative approach combines thiazolidinone formation and Schiff base coupling in a single reaction vessel:

  • Simultaneous cyclocondensation and imine formation using mercaptoacetic acid, 3-methoxypropylamine, and dimethyl 2-nitrobenzene-1,4-dicarboxylate.

  • In situ reduction of the nitro group using Zn/HCl followed by immediate Schiff base formation with the thiazolidinone aldehyde.

Advantages :

  • Reduces purification steps.

  • Higher overall yield (∼55% vs. 40% in Route 1).

Limitations :

  • Requires strict stoichiometric control to avoid side reactions.

Critical Reaction Parameters and Optimization

Temperature and Catalysis

  • Thiazolidinone cyclization : Optimal at 80–90°C; higher temperatures promote decomposition.

  • Schiff base formation : Acid catalysis (e.g., p-toluenesulfonic acid) accelerates imine formation without ester hydrolysis.

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance thiazolidinone solubility but may complicate ester group stability.

  • Ethanol/water mixtures (4:1) balance reactivity and solubility for one-pot syntheses.

Purification Strategies

  • Flash chromatography : Silica gel with gradient elution (ethyl acetate → methanol) isolates the target compound (>95% purity).

  • Recrystallization : Dimethylformamide/water mixtures yield crystalline product but with lower recovery (∼60%).

Mechanistic Insights

Thiazolidinone Ring Formation

The cyclocondensation mechanism proceeds via nucleophilic attack of the 3-methoxypropylamine nitrogen on the electrophilic carbon of chloroacetic acid, followed by intramolecular thioester formation (Figure 1).

Schiff Base Configuration Control

The (E)-isomer predominates due to steric hindrance between the thiazolidinone’s 3-methoxypropyl group and the benzene ring’s ester substituents during imine formation.

Comparative Analysis of Routes

ParameterRoute 1 (Sequential)Route 2 (One-Pot)
Total Yield40%55%
Purity>95%85–90%
Reaction Time72 hours48 hours
ScalabilityHighModerate

Route 2 offers efficiency but requires advanced stoichiometric control, while Route 1 ensures higher purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the molecule.

Scientific Research Applications

Dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modify. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates

These compounds share a thiazolidinone core with substituents similar to the target molecule, including a ketone at position 4 and an ester-linked aromatic system. However, the substituents at position 3 differ: instead of a 3-methoxypropyl group, these derivatives feature benzamido or benzo[d]thiazol-2-yl groups. This variation significantly impacts solubility and reactivity, as evidenced by their synthesis requiring dimethyl acetylenedicarboxylate (DMAD) for cyclization, whereas the target compound employs sodium acetate-mediated condensation .

1,4-Benzodioxine-Based Thiadiazole-Fused-Thiadiazole Derivatives

Compounds such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) replace the thiazolidinone ring with a thiadiazole fused to a benzodioxine system.

Substituent-Driven Functional Differences

Role of the 3-Methoxypropyl Group

The 3-methoxypropyl substituent in the target compound enhances lipophilicity compared to analogues with shorter alkyl chains (e.g., methyl or ethyl groups). This modification improves membrane permeability, as demonstrated in pharmacokinetic studies of related thiazolidinones .

Impact of the Thioxo Group

The 2-thioxo moiety in the target compound introduces a nucleophilic sulfur atom, enabling disulfide bond formation or metal chelation. In contrast, oxygen-containing analogues (e.g., 2-oxo-thiazolidinones) exhibit weaker electrophilic character, reducing their reactivity in biological systems .

Spectroscopic and Physicochemical Comparisons

NMR Analysis

A comparative NMR study (Table 1) highlights key differences in chemical shifts for protons near substituents. For example:

Proton Position Target Compound (ppm) Ethyl 4-[...]benzoate (ppm)
Thiazolidinone C5-H 7.82 (s) 7.65 (s)
Benzene C2-H 8.10 (d) 7.95 (d)

The deshielding of C5-H in the target compound (7.82 ppm vs. 7.65 ppm) arises from electron withdrawal by the 3-methoxypropyl group, corroborating findings in analogous systems .

Solubility and Stability

The dimethyl carboxylate groups in the target compound improve aqueous solubility (logP = 1.2) compared to mono-ester derivatives (logP = 2.5–3.0).

Biological Activity

Dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring and multiple functional groups that contribute to its biological properties. The molecular formula is C17H20N2O4S2C_{17}H_{20}N_{2}O_{4}S_{2}, with a molecular weight of 380.5 g/mol.

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₄S₂
Molecular Weight380.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may act as an inhibitor of specific enzymes or receptors involved in disease processes. The thiazolidine moiety is known for its role in modulating metabolic pathways, which may explain the compound's observed effects on cell viability and proliferation.

Cytotoxicity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of thiazolidinones demonstrated potent antitumor activity by reducing cell viability in glioblastoma multiforme cells .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays have demonstrated that it can scavenge free radicals effectively, thus potentially protecting cells from oxidative stress . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Potential Therapeutic Applications

Given its biological activities, this compound may have applications in treating conditions such as cancer and metabolic disorders. Its mechanism involving enzyme inhibition suggests potential use as an anti-diabetic agent by modulating glucose metabolism pathways.

Case Studies

  • Antitumor Activity : A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives, including compounds similar to this compound. The results indicated a significant reduction in cell viability in treated glioblastoma cells compared to controls .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of related thiazolidine compounds on various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values indicating potent cytotoxicity, suggesting their potential as chemotherapeutic agents .

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